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Compound of Interest

Compound Name: Delphinidin 3-galactoside

Cat. No.: B150078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Delphinidin 3-galactoside, a prominent anthocyanin, is a natural pigment responsible for the

deep red, purple, and blue hues of many fruits and vegetables, particularly berries. Beyond its

coloring properties, this bioactive compound has garnered significant interest in the fields of

food science and nutrition due to its potent antioxidant, anti-inflammatory, and other health-

promoting activities. This document provides detailed application notes and protocols for

researchers and professionals interested in harnessing the potential of delphinidin 3-
galactoside in food and drug development.

Application as a Natural Food Colorant
Delphinidin 3-galactoside offers a vibrant and natural alternative to synthetic food dyes. Its

application is particularly relevant in acidic food matrices where it exhibits a red to purplish hue.

Application Note:

Yogurt and other fermented dairy products are excellent vehicles for delphinidin 3-
galactoside. The acidic environment of yogurt (typically pH 4.0-4.5) helps to stabilize the

flavylium cation form of the anthocyanin, which is responsible for its color. However, the stability

of the color can be affected by processing, storage conditions, and the presence of other

ingredients. Encapsulation techniques, such as spray-drying with carriers like maltodextrin, can

significantly improve the stability of delphinidin 3-galactoside in food systems[1][2].
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Protocol for Incorporation into Yogurt:

Objective: To incorporate a delphinidin 3-galactoside-rich extract into yogurt as a natural

colorant and to assess its stability.

Materials:

Plain yogurt base (pre-fermentation)

Delphinidin 3-galactoside extract (e.g., from blueberries or blackcurrants)

Spray-dried encapsulated delphinidin 3-galactoside (optional)

pH meter

Colorimeter (e.g., Minolta Chroma Meter)

Spectrophotometer

Refrigerator (4°C)

Procedure:

Extract Preparation: Prepare a concentrated delphinidin 3-galactoside extract from a

suitable botanical source. The extraction can be performed using a mixture of ethanol and

water acidified with a food-grade acid like citric acid[2].

Incorporation:

Method A (Direct Addition): Add the liquid extract to the plain yogurt base before

fermentation. Start with concentrations ranging from 0.5% to 2.0% (w/w) of the yogurt

base[1].

Method B (Post-Fermentation): Gently stir the liquid extract or the spray-dried powder into

the fermented yogurt. This method can help preserve the anthocyanin from potential

degradation during fermentation.
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Fermentation: Ferment the yogurt according to standard procedures until the desired pH is

reached.

Storage: Store the colored yogurt in opaque containers at 4°C for a period of up to 28

days[1].

Analysis:

Color Measurement: At regular intervals (e.g., day 0, 7, 14, 21, 28), measure the color of

the yogurt using a colorimeter to determine L* (lightness), a* (redness/greenness), and b*

(yellowness/blueness) values.

Anthocyanin Content: Determine the total monomeric anthocyanin content using the pH

differential method at each time point to assess degradation[1].

pH and Acidity: Monitor the pH and titratable acidity of the yogurt throughout the storage

period.

Expected Outcome: The yogurt will develop a reddish-purple color. The stability of the color

and anthocyanin content will be higher in yogurts with encapsulated delphinidin 3-galactoside
and in those stored in the dark[2].

Antioxidant Properties
Delphinidin 3-galactoside is a potent antioxidant, capable of scavenging free radicals and

reducing oxidative stress. Its antioxidant capacity can be evaluated using various in vitro

assays.

Quantitative Antioxidant Activity Data:
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Antioxidant Assay Compound IC50 / Value Reference

DPPH Radical

Scavenging

Delphinidin 3-O-

glucoside
~18.5 µM (EC50) [3]

FRAP (Ferric

Reducing Antioxidant

Power)

Delphinidin
Higher than gallic acid

at 10 & 100 µM
[4]

ORAC (Oxygen

Radical Absorbance

Capacity)

Delphinidin 3-

glucoside

High antioxidant

activity
[5]

Experimental Protocols:

Protocol for DPPH Radical Scavenging Assay:

Objective: To determine the free radical scavenging activity of delphinidin 3-galactoside.

Materials:

Delphinidin 3-galactoside standard or extract

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

Methanol

Spectrophotometer or microplate reader

Ascorbic acid or Trolox (as a positive control)

Procedure:

Sample Preparation: Prepare a series of dilutions of the delphinidin 3-galactoside sample

in methanol.

Reaction Mixture: In a microplate well or cuvette, mix 100 µL of the sample dilution with 100

µL of the DPPH solution.
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Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only

methanol and a control containing methanol and the DPPH solution should also be

measured.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where

A_control is the absorbance of the control and A_sample is the absorbance of the sample.

IC50 Determination: Plot the percentage of scavenging activity against the sample

concentration to determine the IC50 value (the concentration required to scavenge 50% of

the DPPH radicals).

Protocol for FRAP (Ferric Reducing Antioxidant Power) Assay:

Objective: To measure the ability of delphinidin 3-galactoside to reduce ferric ions.

Materials:

Delphinidin 3-galactoside sample

FRAP reagent (prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of

2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio)

Ferrous sulfate (FeSO4) for standard curve

Spectrophotometer

Procedure:

FRAP Reagent Preparation: Prepare the FRAP reagent fresh before use and warm it to

37°C.

Reaction: Add 100 µL of the delphinidin 3-galactoside sample to 3 mL of the FRAP

reagent.

Incubation: Incubate the mixture at 37°C for 4 minutes.
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Absorbance Measurement: Measure the absorbance at 593 nm against a blank.

Quantification: The antioxidant capacity is determined by comparing the absorbance of the

sample to a standard curve prepared with known concentrations of FeSO4. Results are

typically expressed as µmol of Fe(II) equivalents per gram or liter of sample.

Health Benefits and Signaling Pathways
Delphinidin 3-galactoside and its aglycone, delphinidin, have been shown to exert various

health benefits, including cardiovascular protection and anti-inflammatory effects. These effects

are often mediated through the modulation of key cellular signaling pathways.

Cardiovascular Protection:

Delphinidin and its glycosides contribute to cardiovascular health by inhibiting platelet

activation and thrombus formation[6][7][8][9]. This is achieved, in part, through the

downregulation of the AMP-activated protein kinase (AMPK) signaling pathway in platelets[8]

[10].
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Cardiovascular protection by delphinidin 3-galactoside.

Anti-inflammatory Effects:

The anti-inflammatory properties of delphinidin are linked to its ability to suppress the activation

of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling

pathway[11][12][13]. By inhibiting the degradation of IκBα, delphinidin prevents the

translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory

genes.
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Anti-inflammatory mechanism of delphinidin via NF-κB pathway.
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The stability of delphinidin 3-galactoside is a critical factor for its application in food products.

Its degradation is influenced by factors such as pH, temperature, light, and the presence of

other compounds.

Stability Data:

Condition
Effect on Delphinidin 3-
Galactoside Stability

Reference

pH

More stable in acidic

conditions (pH < 4). Color

changes from red to blue and

then colorless as pH

increases.

[14][15]

Temperature
Degradation rate increases

with increasing temperature.
[16]

Light
Exposure to light accelerates

degradation.
[16]

Copigmentation

The presence of other phenolic

compounds, such as gallic

acid, can enhance stability

through copigmentation.

[7]

Processing

High-pressure processing

(HPP) in combination with

copigments can significantly

improve stability.

[7]

Protocol for Stability Assessment:

Objective: To evaluate the stability of delphinidin 3-galactoside under different conditions.

Materials:

Purified delphinidin 3-galactoside solution
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Buffers of different pH values (e.g., pH 3, 5, 7)

Incubators or water baths set to different temperatures (e.g., 25°C, 50°C, 80°C)

Light chamber and dark control

HPLC system with a C18 column and a photodiode array (PDA) detector

Procedure:

Sample Preparation: Prepare solutions of delphinidin 3-galactoside in the different pH

buffers.

Incubation: Aliquot the solutions into vials and expose them to the different temperature and

light conditions.

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14 days), take samples from each

condition.

HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of

delphinidin 3-galactoside. The degradation can be monitored by the decrease in the peak

area at the characteristic wavelength (around 520 nm).

Data Analysis: Calculate the degradation rate constant (k) and the half-life (t1/2) for each

condition by fitting the data to a first-order kinetic model.

Antimicrobial Activity
Delphinidin 3-galactoside and other anthocyanins have demonstrated antimicrobial activity

against various foodborne pathogens, suggesting their potential use as natural food

preservatives.

Application Note:

The antimicrobial effect of delphinidin 3-galactoside is attributed to its ability to disrupt

bacterial cell membranes, leading to leakage of intracellular components and inhibition of

metabolic processes. This activity is often more pronounced against Gram-positive bacteria.
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Protocol for Antimicrobial Activity Assessment (Broth Microdilution Method):

Objective: To determine the minimum inhibitory concentration (MIC) of delphinidin 3-
galactoside against foodborne pathogens.

Materials:

Delphinidin 3-galactoside

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Listeria monocytogenes)

Appropriate broth medium (e.g., Mueller-Hinton Broth)

96-well microplates

Microplate reader

Procedure:

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland

standard).

Serial Dilutions: Prepare a series of twofold dilutions of delphinidin 3-galactoside in the

broth medium in the wells of a 96-well microplate.

Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with

inoculum, no compound) and a negative control (broth only).

Incubation: Incubate the microplate at the optimal growth temperature for the bacteria (e.g.,

37°C) for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of delphinidin 3-galactoside that

completely inhibits the visible growth of the bacteria. This can be determined visually or by

measuring the absorbance at 600 nm.

By leveraging these detailed application notes and protocols, researchers and professionals

can effectively explore and utilize the multifaceted benefits of delphinidin 3-galactoside in the

development of functional foods, natural colorants, and novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. researchgate.net [researchgate.net]

3. mdpi.com [mdpi.com]

4. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce
Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured
Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives | MDPI
[mdpi.com]

7. Synergistic Enhancement in Stability of delphinidin-3-O-galactoside and delphinidin-3-O-
arabinoside by High-Pressure Processing and Phenolic compound Copigmentation | CoLab
[colab.ws]

8. Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and
Thrombosis: Novel Protective Roles against Cardiovascular Diseases | PLOS One
[journals.plos.org]

9. Plant food delphinidin-3-glucoside significantly inhibits platelet activation and thrombosis:
novel protective roles against cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK
signaling pathway | Aging [aging-us.com]

11. researchgate.net [researchgate.net]

12. globalsciencebooks.info [globalsciencebooks.info]

13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

14. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in
Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b150078?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2227-9717/11/2/526
https://www.researchgate.net/publication/341958638_Stability_of_encapsulated_and_non-encapsulated_anthocyanin_in_yogurt_produced_with_natural_dye_obtained_from_Solanum_melongena_L_Bark
https://www.mdpi.com/2076-3921/9/1/76
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610832/
https://www.researchgate.net/figure/a-Ferric-reducing-ability-of-plasma-FRAP-of-delphinidin-Del-and-gallic-acid-GA-in_fig1_319599113
https://www.mdpi.com/1422-0067/22/21/11500
https://www.mdpi.com/1422-0067/22/21/11500
https://colab.ws/articles/10.1016%2Fj.lwt.2025.118461
https://colab.ws/articles/10.1016%2Fj.lwt.2025.118461
https://colab.ws/articles/10.1016%2Fj.lwt.2025.118461
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0037323
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0037323
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0037323
https://pubmed.ncbi.nlm.nih.gov/22624015/
https://pubmed.ncbi.nlm.nih.gov/22624015/
https://www.aging-us.com/article/102956/text
https://www.aging-us.com/article/102956/text
https://www.researchgate.net/figure/Schematic-of-mechanism-of-action-of-delphinidin-on-NF-kB-pathway-and-COX-2-expression-in_fig4_235422569
http://www.globalsciencebooks.info/Online/GSBOnline/images/0906/IJBPS_3(SI1)/IJBPS_3(SI1)31-45o.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2882124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8969030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8969030/
https://www.researchgate.net/figure/Structural-change-of-delphinidin-3-glucoside-with-increasing-pH-Path-A-B-shows-the_fig2_357157687
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Delphinidin 3-Galactoside: A Comprehensive Guide to
its Applications in Food Science]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150078#delphinidin-3-galactoside-applications-in-
food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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